molecular formula C8H7ClFNS B1362337 2-(2-Chloro-4-fluorophenyl)ethanethioamide CAS No. 306937-36-0

2-(2-Chloro-4-fluorophenyl)ethanethioamide

Cat. No.: B1362337
CAS No.: 306937-36-0
M. Wt: 203.66 g/mol
InChI Key: WPGSTNBGSBXLKT-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H7ClFNS and a molecular weight of 203.66 g/mol . It is a solid compound that is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)ethanethioamide is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302+H312+H332;H315;H319;H335, and precautionary statements include P260;P280;P312 .

Mechanism of Action

Target of Action

The primary targets of the compound “2-(2-Chloro-4-fluorophenyl)ethanethioamide” are currently unknown. This compound is a unique chemical provided to early discovery researchers . The role of its targets would depend on the specific biological or biochemical pathways it interacts with.

Preparation Methods

The synthesis of 2-(2-Chloro-4-fluorophenyl)ethanethioamide typically involves the reaction of 2-chloro-4-fluoroacetophenone with thioamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dichloromethane . The product is then purified through crystallization or other purification techniques to obtain the desired compound in high yield.

Chemical Reactions Analysis

2-(2-Chloro-4-fluorophenyl)ethanethioamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-(2-Chloro-4-fluorophenyl)ethanethioamide can be compared with other similar compounds such as:

  • 2-(4-Chloro-2-fluorophenyl)ethanamine
  • 2-[(4-Fluorobenzyl)sulfonyl]ethanethioamide
  • 2-[2-(Trifluoromethyl)phenoxy]ethanethioamide

These compounds share similar structural features but differ in their specific chemical properties and applications.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNS/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGSTNBGSBXLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381917
Record name 2-(2-chloro-4-fluorophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306937-36-0
Record name 2-Chloro-4-fluorobenzeneethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306937-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-chloro-4-fluorophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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